molecular formula C11H15ClIN B2368111 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride CAS No. 1820711-89-4

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B2368111
CAS No.: 1820711-89-4
M. Wt: 323.6
InChI Key: YOHPOKQKXLZZGN-UHFFFAOYSA-N
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Description

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClIN and a molecular weight of 323.6 g/mol. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-iodophenylmethyl group.

Preparation Methods

The synthesis of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-iodobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 3-[(3-Bromophenyl)methyl]pyrrolidine hydrochloride
  • 3-[(3-Chlorophenyl)methyl]pyrrolidine hydrochloride
  • 3-[(3-Fluorophenyl)methyl]pyrrolidine hydrochloride

These compounds share a similar structure but differ in the halogen substituent on the phenyl ring . The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties . For example, the iodine atom in this compound may confer unique reactivity compared to its bromine, chlorine, or fluorine analogs .

Properties

IUPAC Name

3-[(3-iodophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14IN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHPOKQKXLZZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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